molecular formula C10H14N2O2 B14823352 5-Cyclopropoxy-2-methoxy-N-methylpyridin-3-amine

5-Cyclopropoxy-2-methoxy-N-methylpyridin-3-amine

Cat. No.: B14823352
M. Wt: 194.23 g/mol
InChI Key: FITSRQXAWGCNNU-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methoxy-N-methylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methylamine group attached to a pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-methoxy-N-methylpyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group.

    Methoxylation: The methoxy group can be introduced via a methylation reaction using methanol and a methylating agent such as methyl iodide.

    N-Methylation: The N-methyl group can be introduced through a reductive amination reaction using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-methoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Cyclopropoxy-2-methoxy-N-methylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropoxy-2-methylpyridin-4-amine
  • 2-Methoxy-5-methylpyridin-3-amine
  • N-Methyl-2-methoxypyridin-3-amine

Uniqueness

5-Cyclopropoxy-2-methoxy-N-methylpyridin-3-amine is unique due to the specific combination of functional groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-cyclopropyloxy-2-methoxy-N-methylpyridin-3-amine

InChI

InChI=1S/C10H14N2O2/c1-11-9-5-8(14-7-3-4-7)6-12-10(9)13-2/h5-7,11H,3-4H2,1-2H3

InChI Key

FITSRQXAWGCNNU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)OC2CC2)OC

Origin of Product

United States

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